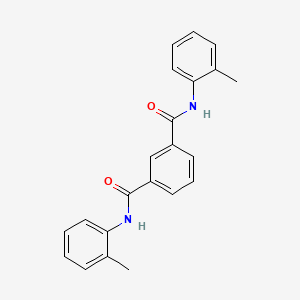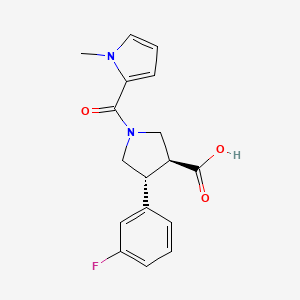
N-(2-bromophenyl)-4-(dimethylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-4-(dimethylamino)benzamide is a useful research compound. Its molecular formula is C15H15BrN2O and its molecular weight is 319.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.03678 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalyzed Synthesis Applications
Copper(I) iodide-catalyzed synthesis research highlights the utility of 2-dimethylamino-1-benzothiophen-6-ol as a key intermediate in synthesizing selective estrogen receptor modulators like Raloxifene and its analogs. This emphasizes the compound's role in facilitating the preparation of biologically relevant molecules through efficient synthetic routes (Petrov, Popova, & Androsov, 2015).
Antifungal Activity
Research on novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives with antifungal activity underscores the chemical's potential in bioactive molecule development. These derivatives showed promising results against phytopathogenic fungi and yeast, indicating their potential as antifungal agents (Ienascu, Balaeș, Petre, Pop, Cata, Stefanut, Albu, & Poenaru, 2018).
Structural and Molecular Interaction Studies
The synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, reveal insights into the molecular interactions and stability of these compounds. This research provides valuable information on the compounds' solid-state structures and their potential applications in materials science and drug design (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).
Corrosion Inhibition
The corrosion inhibition efficiency and adsorption behavior of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide surfactants at carbon steel/hydrochloric acid interface study showcase the potential of these compounds in protecting metals against corrosion. This application is crucial in industrial settings where metal longevity and integrity are of paramount importance (Tawfik, 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(2-bromophenyl)-4-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-18(2)12-9-7-11(8-10-12)15(19)17-14-6-4-3-5-13(14)16/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOWTVUOCPGLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-phenyl-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5527200.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide](/img/structure/B5527204.png)
![3-naphthalen-2-yl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B5527209.png)
![2-(4-chlorophenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5527220.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5527226.png)
![3-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5527228.png)
![4-[[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]methyl]-5-tert-butylfuran-2-carboxamide](/img/structure/B5527232.png)
![N-PHENYL-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5527236.png)
![3-(4-methoxyphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5527250.png)
![3-[1-(2-ethylisonicotinoyl)piperidin-3-yl]benzoic acid](/img/structure/B5527254.png)

![1-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5527272.png)

![[4-(1,3-benzodioxol-5-ylacetyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5527286.png)
